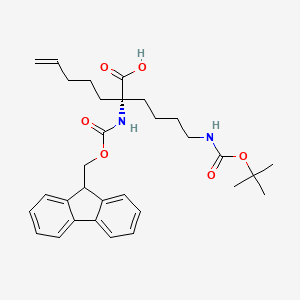
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid is a complex organic compound that features prominently in peptide synthesis. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid typically involves multiple steps, starting from the corresponding protected amino acids. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . These methods allow for the isolation of the compound as crystalline solids, which are stable at room temperature and have a long shelf-life .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of double bonds in the hept-6-enoic acid moiety allows for oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly at the double bond.
Substitution: The Fmoc and Boc groups can be selectively removed under specific conditions, allowing for substitution reactions to occur.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and acids or bases for deprotection of the Fmoc and Boc groups . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various biological and medical research applications . The compound’s stability and ease of handling make it a valuable tool for researchers working on the development of new therapeutic agents and the study of protein functions.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds . The molecular targets and pathways involved are related to the specific peptides or proteins being synthesized.
Comparison with Similar Compounds
Similar compounds to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid include other Fmoc and Boc protected amino acids. These compounds share the common feature of having protecting groups that facilitate peptide synthesis. the specific structure of this compound, with its hept-6-enoic acid moiety, provides unique reactivity and stability characteristics that distinguish it from other similar compounds .
Properties
Molecular Formula |
C31H40N2O6 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]hept-6-enoic acid |
InChI |
InChI=1S/C31H40N2O6/c1-5-6-11-18-31(27(34)35,19-12-13-20-32-28(36)39-30(2,3)4)33-29(37)38-21-26-24-16-9-7-14-22(24)23-15-8-10-17-25(23)26/h5,7-10,14-17,26H,1,6,11-13,18-21H2,2-4H3,(H,32,36)(H,33,37)(H,34,35)/t31-/m0/s1 |
InChI Key |
BLZDKCPSAOXGAU-HKBQPEDESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


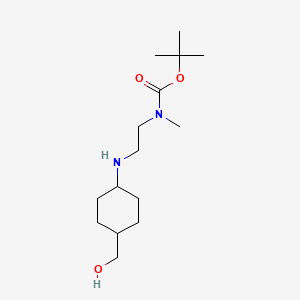

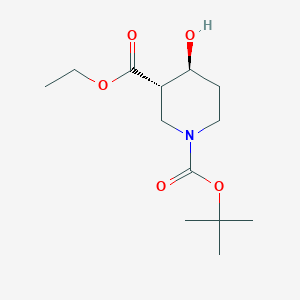
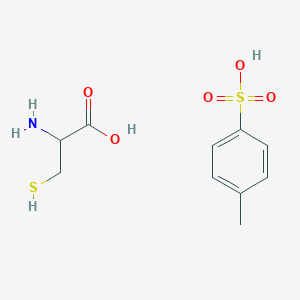
![Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester](/img/structure/B13352504.png)
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
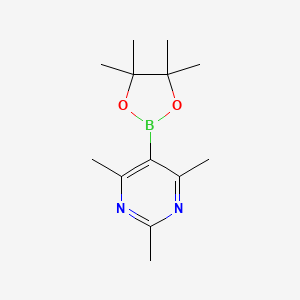

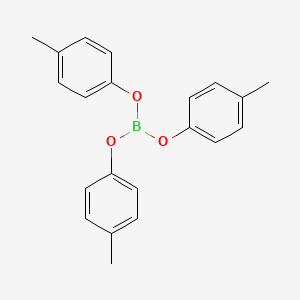
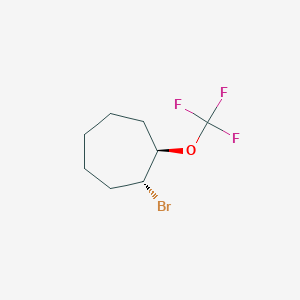


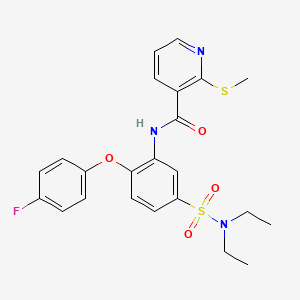
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)
